Dihydrorhodamine 6G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrorhodamine 6G involves several stepsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrorhodamine 6G undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorescent rhodamine 6G, which is used in detecting ROS.

Reduction: Reduction reactions can convert rhodamine 6G back to its non-fluorescent form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include fluorescent rhodamine 6G and its various derivatives, which are used in a wide range of applications from biological imaging to chemical sensing .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Cellular Studies

Detection of Hydrogen Peroxide:

Dihydrorhodamine 6G is widely used as a probe for detecting hydrogen peroxide in biological systems. In a comparative study, DHR6G was evaluated alongside other probes for its effectiveness in detecting intracellular hydrogen peroxide levels in lung adenocarcinoma cells. The results indicated that while DHR6G could detect hydrogen peroxide, it exhibited weaker fluorescence intensity compared to dihydrorhodamine 123, suggesting limitations in its sensitivity for real-time detection .

Table 1: Comparison of Fluorescent Probes for Hydrogen Peroxide Detection

| Probe | Fluorescence Intensity | Sensitivity | Application Context |

|---|---|---|---|

| This compound | Moderate | Moderate | Intracellular detection |

| Dihydrorhodamine 123 | High | High | Intracellular detection |

| 2,7-Dichlorodihydrofluorescein diacetate | Moderate | Moderate | General oxidative stress detection |

Environmental Monitoring

Detection of Mercury Ions:

A recent study developed a new fluorescent probe based on a derivative of rhodamine 6G for detecting mercury ions (Hg²⁺) in water samples. The synthesized probe demonstrated high selectivity and sensitivity, allowing for effective analysis of tap and river water samples. The results were characterized using nuclear magnetic resonance and infrared spectroscopy, confirming the probe's potential for environmental monitoring .

Dosimetry Applications

Silicone-Based Radio-Fluorogenic Dosimeter:

this compound has been integrated into silicone-based dosimeters to enhance their radiological characteristics. A study demonstrated that the incorporation of DHR6G into a silicone elastomer resulted in a material that exhibited a linear increase in fluorescence intensity with radiation exposure (0-8 Gy). This characteristic makes it suitable for applications in quality assurance for image-guided radiation therapy .

Table 2: Characteristics of Silicone-Based Dosimeter with this compound

| Parameter | Value |

|---|---|

| Radiation Dose Range | 0 - 8 Gy |

| Fluorescence Stability | Up to 64 hours |

| Composition | DHR6G (2.2 × 10⁻³ wt%), Pyridine, Silicone Elastomer |

Single-Enzyme Kinetics Studies

Catalysis Observations:

this compound has been utilized in studies observing single-enzyme kinetics. When oxidized by horseradish peroxidase, DHR6G becomes fluorescent, allowing researchers to monitor enzyme activity at the single-molecule level. This application provides insights into enzyme kinetics and substrate interactions, which are crucial for understanding biochemical pathways .

Wirkmechanismus

The mechanism of action of Dihydrorhodamine 6G involves its oxidation to fluorescent rhodamine 6G. This oxidation is facilitated by ROS within cells, allowing the compound to act as a sensitive indicator of oxidative stress. The molecular targets include various ROS, and the pathways involved are primarily related to cellular redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rhodamine 6G: The parent compound, known for its strong fluorescence and use in similar applications.

Dihydrorhodamine 123: Another derivative used for detecting intracellular hydrogen peroxide.

Fluorescein: A widely used fluorescent dye with different spectral properties.

Uniqueness

Dihydrorhodamine 6G is unique due to its high sensitivity to ROS and its ability to penetrate cell membranes easily. This makes it particularly useful for studying oxidative stress in live cells .

Biologische Aktivität

Dihydrorhodamine 6G (DHR 6G) is a fluorescent probe widely utilized in biological research, particularly for its role in detecting reactive oxygen species (ROS) and its applications in cancer therapy. This article provides a comprehensive overview of the biological activity of DHR 6G, including its mechanisms, cytotoxicity profiles, and relevant case studies.

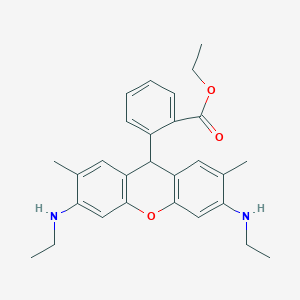

DHR 6G is the reduced form of rhodamine 6G, characterized by the molecular formula C28H32N2O3 and a molecular weight of approximately 444.57 g/mol. It is nonfluorescent in its reduced state but readily enters cells, where it can be oxidized by ROS to produce the fluorescent rhodamine 6G. This property makes it an effective probe for monitoring oxidative stress within cells .

Detection of Reactive Oxygen Species

DHR 6G is particularly noted for its ability to detect superoxide and other ROS. Studies have shown that upon exposure to oxidative species, DHR 6G exhibits increased fluorescence intensity, allowing for real-time monitoring of oxidative stress in various cell types, including lung adenocarcinoma cells (SPC-A-1) and others .

Cytotoxicity and Anticancer Properties

Research has demonstrated that DHR 6G can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. A study highlighted that modifications in the anionic component of rhodamine derivatives could enhance their anticancer properties while reducing toxicity to healthy tissues. Specifically, certain formulations of DHR 6G were found to inhibit the proliferation of breast cancer cell lines without affecting normal cell viability .

Table: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Notes |

|---|---|---|---|

| Normal Fibroblasts | 10 µM | ~90 | Non-toxic |

| Breast Cancer Cells | 10 µM | ~40 | Significant inhibition observed |

| Lung Adenocarcinoma Cells | 25 µM | ~30 | Strong cytotoxic effect |

Case Studies Involving Dihydrorhodamine Assay

One notable application of DHR 6G is in diagnosing chronic granulomatous disease (CGD), where it serves as a crucial tool for assessing neutrophil function. A cohort study involving 173 patients with CGD utilized the dihydrorhodamine assay to confirm diagnoses based on flow cytometry results, demonstrating the compound's utility beyond mere detection of ROS .

Research Findings

Recent studies have expanded on the potential applications of DHR 6G in various fields:

- Cancer Research : The compound's ability to selectively target cancer cells while minimizing damage to normal tissues presents promising avenues for developing new chemotherapeutic agents .

- Radiation Therapy : DHR 6G has been incorporated into silicone-based dosimeters to enhance the monitoring of radiation exposure, demonstrating its versatility as both a biological probe and a practical tool in medical physics .

- Oxidative Stress Studies : Its use in detecting cellular hydrogen peroxide levels highlights its importance in studies related to oxidative stress and cellular metabolism .

Eigenschaften

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.